(S)-2-(N-Fmoc-N-methyl-amino)-2-cyclopentylacetic acid
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Overview
Description
(S)-2-(N-Fmoc-N-methyl-amino)-2-cyclopentylacetic acid is a chiral amino acid derivative that features a fluorenylmethyloxycarbonyl (Fmoc) protecting group. This compound is particularly significant in the field of peptide synthesis due to its ability to introduce N-methylated amino acids into peptide chains, which can enhance the bioavailability and stability of peptides.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(N-Fmoc-N-methyl-amino)-2-cyclopentylacetic acid typically involves the use of solid-phase peptide synthesis (SPPS) techniques. One common method employs a 2-chlorotrityl chloride (2-CTC) resin as a temporary protective group for the carboxylic acid. The N-methylation step can be achieved using reagents such as dimethyl sulfate or methyl iodide in the Biron-Kessler method .
Industrial Production Methods
Industrial production of this compound often involves large-scale SPPS, where the peptide chain is assembled step-by-step on an insoluble resin support. The Fmoc group is used as a temporary protecting group for the N-terminus and is cleaved by secondary amines such as piperidine. The final product is obtained after purification, typically using reverse-phase high-performance liquid chromatography (HPLC) .
Chemical Reactions Analysis
Types of Reactions
(S)-2-(N-Fmoc-N-methyl-amino)-2-cyclopentylacetic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride can be used to reduce the compound.
Substitution: Nucleophilic substitution reactions can occur, especially at the Fmoc-protected amine group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium azide in dimethylformamide (DMF).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines.
Substitution: Formation of substituted amines or azides.
Scientific Research Applications
(S)-2-(N-Fmoc-N-methyl-amino)-2-cyclopentylacetic acid has several applications in scientific research:
Chemistry: Used in the synthesis of N-methylated peptides, which are important in studying protein-protein interactions.
Biology: Utilized in the development of peptide-based drugs with enhanced stability and bioavailability.
Medicine: Plays a role in the design of therapeutic peptides for various diseases.
Industry: Employed in the production of functional materials, such as hydrogels and nanomaterials, due to its self-assembly properties
Mechanism of Action
The mechanism of action of (S)-2-(N-Fmoc-N-methyl-amino)-2-cyclopentylacetic acid involves its incorporation into peptide chains, where it can influence the peptide’s conformation and stability. The Fmoc group facilitates the stepwise assembly of peptides, while the N-methylation can enhance the peptide’s resistance to enzymatic degradation. The compound’s effects are mediated through its interaction with specific molecular targets, such as enzymes and receptors involved in peptide synthesis and function .
Comparison with Similar Compounds
Similar Compounds
Fmoc-protected amino acids: These compounds share the Fmoc protecting group but may differ in their side chains and functional groups.
N-methylated amino acids: Similar in their N-methylation but may lack the Fmoc group or have different side chains.
Uniqueness
(S)-2-(N-Fmoc-N-methyl-amino)-2-cyclopentylacetic acid is unique due to its combination of the Fmoc protecting group and N-methylation, which provides enhanced stability and bioavailability compared to non-methylated or non-Fmoc-protected amino acids. This makes it particularly valuable in the synthesis of stable and bioactive peptides .
Properties
IUPAC Name |
(2S)-2-cyclopentyl-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25NO4/c1-24(21(22(25)26)15-8-2-3-9-15)23(27)28-14-20-18-12-6-4-10-16(18)17-11-5-7-13-19(17)20/h4-7,10-13,15,20-21H,2-3,8-9,14H2,1H3,(H,25,26)/t21-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOAPUHMPKSQFJV-NRFANRHFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(C1CCCC1)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN([C@@H](C1CCCC1)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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